molecular formula C21H32O3 B11964444 17-Ethylenedioxy-androst-5-en-3beta-ol

17-Ethylenedioxy-androst-5-en-3beta-ol

Cat. No.: B11964444
M. Wt: 332.5 g/mol
InChI Key: SXXRMGBMPQWUTB-UHFFFAOYSA-N
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Description

5-Androsten-3beta-ol-17-one ethyleneketal: is a synthetic steroid derivative. It is a modified form of 5-Androsten-3beta-ol-17-one, where the ketone group at the 17th position is protected by an ethyleneketal group. This modification enhances the compound’s stability and alters its chemical properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Androsten-3beta-ol-17-one ethyleneketal typically involves the following steps:

    Starting Material: The synthesis begins with 5-Androsten-3beta-ol-17-one.

    Protection of the Ketone Group: The ketone group at the 17th position is protected by reacting it with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of 5-Androsten-3beta-ol-17-one ethyleneketal follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Androsten-3beta-ol-17-one ethyleneketal involves its interaction with steroid receptors and enzymes. The compound can bind to androgen receptors, influencing gene expression and cellular functions. It may also be metabolized by enzymes such as 5-alpha-reductase and 3-beta-hydroxysteroid dehydrogenase, leading to the formation of active metabolites .

Comparison with Similar Compounds

Uniqueness: 5-Androsten-3beta-ol-17-one ethyleneketal is unique due to its ethyleneketal protection, which enhances its stability and alters its reactivity compared to its parent compound and other similar steroids. This makes it particularly useful in synthetic chemistry and industrial applications .

Biological Activity

17-Ethylenedioxy-androst-5-en-3beta-ol is a steroid compound that belongs to the androstane family, characterized by its unique ethylenedioxy group at the 17-position and a double bond between the 5 and 6 positions. This compound has garnered attention in scientific research due to its potential biological activities, particularly its interactions with hormone receptors and implications in therapeutic applications.

  • Molecular Formula : C21H32O3
  • Molecular Weight : 332.477 g/mol

The structural features of this compound may enhance its solubility and receptor affinity, making it a candidate for further pharmacological studies.

Hormonal Interactions

Research indicates that compounds related to this compound can interact with various hormone receptors, including androgen and estrogen receptors. Such interactions are critical for understanding their biological effects and therapeutic potential. Notably, the ethylenedioxy substitution may enhance these interactions, suggesting a role in modulating receptor activity, which could lead to advancements in treatments for hormone-related disorders.

Neuroprotective Effects

Studies on similar steroid compounds have shown potential neuroprotective effects, influencing memory functions in animal models. This suggests that this compound might also exhibit similar properties, warranting further investigation into its neuroprotective capabilities.

Antiandrogenic Activity

A related compound, 3β-acetoxyandrost-1,5-diene-17-ethylene ketal (ADEK), has been identified as a potent antiandrogen. ADEK interrupts androgen binding to the androgen receptor (AR) and suppresses androgen-induced transactivation in prostate cancer cells. While not directly studied, the structural similarities suggest that this compound may possess comparable antiandrogenic properties .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
AndrostenedioneUnsaturated ketone at C4Precursor to testosterone; involved in anabolic processes
Dehydroepiandrosterone (DHEA)Hydroxyl group at C3Often used as a supplement; affects mood and energy levels
TestosteroneHydroxyl group at C17Primary male sex hormone; critical for muscle growth
19-NorandrostenedioneLacks methyl group at C19Used in some performance-enhancing drugs

The ethylenedioxy substitution in this compound differentiates it from these compounds, potentially enhancing its biological activity through improved receptor affinity.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These synthetic pathways allow for the introduction of diverse substituents that could further enhance biological activity. The ability to modify the steroid structure opens avenues for developing derivatives with specific therapeutic applications.

Properties

IUPAC Name

10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h3,15-18,22H,4-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXRMGBMPQWUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC45OCCO5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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